rac-methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate
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Overview
Description
rac-methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with two chlorine atoms attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a chloromethylating agent in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Transition metal catalysts such as palladium or rhodium
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
rac-methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, which can further modify its chemical properties.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
- rac-methyl (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylate
- rac-methyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate
Uniqueness
rac-methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is unique due to the presence of two chlorine atoms on the cyclopropane ring, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C6H8Cl2O2 |
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Molecular Weight |
183.03 g/mol |
IUPAC Name |
methyl 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8Cl2O2/c1-10-5(9)6(8)2-4(6)3-7/h4H,2-3H2,1H3 |
InChI Key |
NOUNINYXKWHBLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1CCl)Cl |
Origin of Product |
United States |
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